Acacetin 7-[rhamnosyl-(1->2)-galacturonide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acacetin 7-[rhamnosyl-(1->2)-galacturonide]: is a flavonoid glycoside derived from the fruits of Fortunella japonica . This compound is known for its diverse biological activities and potential therapeutic applications. It has a molecular formula of C28H30O15 and a molecular weight of 606.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] typically involves the glycosylation of acacetin with rhamnose and galacturonic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] involves extraction from natural sources such as the fruits of Fortunella japonica. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Acacetin 7-[rhamnosyl-(1->2)-galacturonide] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] .
Scientific Research Applications
Chemistry: In chemistry, Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is used as a reference standard for the identification and quantification of flavonoids in natural products .
Biology: In biological research, this compound is studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation .
Medicine: In medicine, Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: In the industry, this compound is used in the formulation of dietary supplements and nutraceuticals due to its health benefits .
Mechanism of Action
The mechanism of action of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] involves the modulation of various molecular targets and pathways. It exerts its effects by:
Inhibiting the p38 MAPK signaling pathway: This leads to reduced inflammation and cancer cell proliferation.
Suppressing NF-κB and AP-1 binding activity: This results in decreased expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (u-PA), which are involved in cancer cell invasion and metastasis.
Comparison with Similar Compounds
Acacetin 7-O-α-L-rhamnopyranosyl (1–2) β-D-xylopyranoside: Another glycosylated flavonoid with similar biological activities.
Linarin (Acacetin 7-O-rhamnosyl(1’′′→6′′)glucoside): A glycosylated flavone with potent bioactivities.
Uniqueness: Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C28H30O15 |
---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30O15/c1-10-19(31)20(32)23(35)27(39-10)43-25-22(34)21(33)24(26(36)37)42-28(25)40-13-7-14(29)18-15(30)9-16(41-17(18)8-13)11-3-5-12(38-2)6-4-11/h3-10,19-25,27-29,31-35H,1-2H3,(H,36,37)/t10-,19-,20+,21+,22-,23+,24-,25+,27-,28+/m0/s1 |
InChI Key |
TUDSTNCBSGYJRS-XUJHGRLLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.